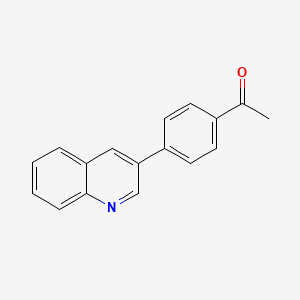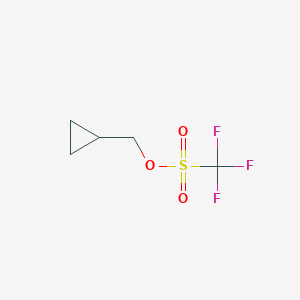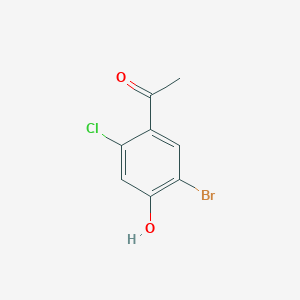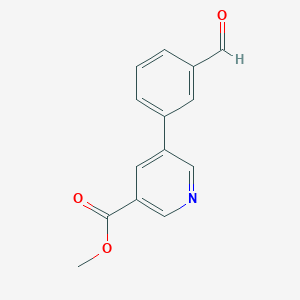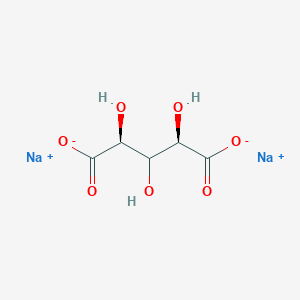
Sodium (2R,3s,4S)-2,3,4-trihydroxypentanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium (2R,3s,4S)-2,3,4-trihydroxypentanedioate is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of its atoms. This compound is a derivative of pentanedioic acid, featuring three hydroxyl groups attached to the carbon chain. It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (2R,3s,4S)-2,3,4-trihydroxypentanedioate typically involves the selective hydroxylation of pentanedioic acid derivatives. One common method includes the use of catalytic hydrogenation in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions. The reaction is carried out in an aqueous medium to facilitate the formation of the desired hydroxylated product.
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Sodium (2R,3s,4S)-2,3,4-trihydroxypentanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or aminated derivatives.
科学的研究の応用
Sodium (2R,3s,4S)-2,3,4-trihydroxypentanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating metabolic disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
作用機序
The mechanism of action of Sodium (2R,3s,4S)-2,3,4-trihydroxypentanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, facilitating biochemical reactions. Its hydroxyl groups enable it to form hydrogen bonds with active sites of enzymes, thereby influencing their activity and function.
類似化合物との比較
Similar Compounds
D-Glucose: A simple sugar with multiple hydroxyl groups, similar in structure but differing in its biological role.
Ribitol: A pentose alcohol with a similar carbon chain but different functional groups.
Sodium (2R,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoate: Another hydroxylated compound with a different carbon chain length and functional groups.
Uniqueness
Sodium (2R,3s,4S)-2,3,4-trihydroxypentanedioate is unique due to its specific stereochemistry and the presence of three hydroxyl groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C5H6Na2O7 |
|---|---|
分子量 |
224.08 g/mol |
IUPAC名 |
disodium;(2R,4S)-2,3,4-trihydroxypentanedioate |
InChI |
InChI=1S/C5H8O7.2Na/c6-1(2(7)4(9)10)3(8)5(11)12;;/h1-3,6-8H,(H,9,10)(H,11,12);;/q;2*+1/p-2/t1?,2-,3+;; |
InChIキー |
XWSQGJPHMLUZEL-MLFDNCOYSA-L |
異性体SMILES |
[C@@H](C([C@@H](C(=O)[O-])O)O)(C(=O)[O-])O.[Na+].[Na+] |
正規SMILES |
C(C(C(=O)[O-])O)(C(C(=O)[O-])O)O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


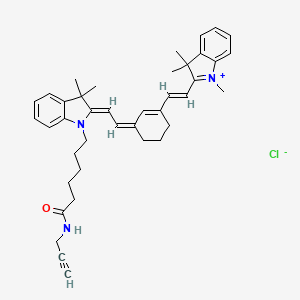

![(1R,3R)-3-[2-Chloro-2-fluorovinyl]-2,2-dimethylcyclopropanecarbonyl chloride](/img/structure/B15202101.png)
![8-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15202104.png)
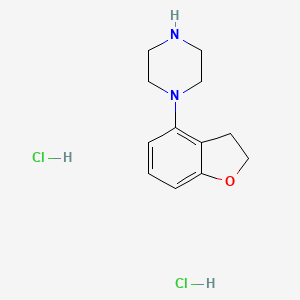
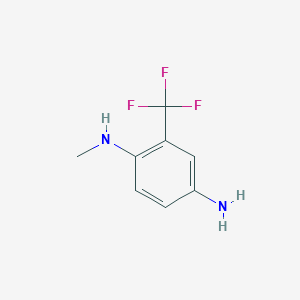
![4-Bromo-2-chloro-6-methylbenzo[d]thiazole](/img/structure/B15202129.png)

![1,4-Bis[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B15202133.png)
